Cas no 89-64-5 (4-Chloro-2-nitrophenol)

4-Chloro-2-nitrophenol is a chlorinated nitrophenol derivative with the molecular formula C₆H₄ClNO₃. This compound is characterized by its pale yellow crystalline appearance and moderate solubility in organic solvents. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. The presence of both chloro and nitro substituents enhances its reactivity, making it valuable for further functionalization. Its stability under standard conditions ensures consistent performance in industrial applications. Due to its distinct chemical properties, 4-Chloro-2-nitrophenol is also utilized in research for studying substitution reactions and as a precursor in the synthesis of more complex aromatic compounds. Proper handling is advised due to potential toxicity.
4-Chloro-2-nitrophenol structure
4-Chloro-2-nitrophenol structure
商品名:4-Chloro-2-nitrophenol
CAS番号:89-64-5
MF:C6H4ClNO3
メガワット:173.553860664368
MDL:MFCD00007113
CID:34518
PubChem ID:6980

4-Chloro-2-nitrophenol 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-nitrophenol
    • o-nitro-p-chorophenol
    • 2-nitro-4-chlorophenol
    • 2-NO2-4-Cl-phenol
    • 4-chloro-2-nitro-phenol
    • 5-chloro-2-hydroxynitrobenzene
    • p-chloronitrophenol
    • Phenol,4-chloro-2-nitro
    • 4-Chloro-6-nitrophenol
    • NSC 520345
    • p-Chloro-o-nitrophenol
    • AKOS000121398
    • FT-0618040
    • EINECS 201-927-5
    • W-100365
    • STL199170
    • MFCD00007113
    • NSC520345
    • InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
    • Phenol, 4-chloro-2-nitro-
    • EN300-21529
    • 89-64-5
    • FS-4191
    • DTXSID4058996
    • AC-16758
    • BP-13325
    • AE-562/40191217
    • Chloro-2-nitrophenol, 4-
    • 4-Chlor-2-nitrophenol
    • AI3-28527
    • C0228
    • UNII-438LQ62WNH
    • Z104500910
    • 4-Chloro-2-nitrophenol, >=97.0%
    • Q27258630
    • 438LQ62WNH
    • SCHEMBL305611
    • NSC-520345
    • 4-Chloro-2-nitrophenol (ACI)
    • NS00007983
    • 2Nitro4chlorophenol
    • Phenol, 4chloro2nitro
    • DB-024281
    • DTXCID2048664
    • MDL: MFCD00007113
    • インチ: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
    • InChIKey: NWSIFTLPLKCTSX-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
    • BRN: 2048031

計算された属性

  • せいみつぶんしりょう: 172.98800
  • どういたいしつりょう: 172.988
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 66A^2

じっけんとくせい

  • 色と性状: イエローパウダ
  • 密度みつど: 1.4914 (rough estimate)
  • ゆうかいてん: 85-87 °C (lit.)
    85-89 °C
  • ふってん: 242.5°C at 760 mmHg
  • フラッシュポイント: 100.4°C
  • 屈折率: 1.5810 (estimate)
  • ようかいど: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
  • PSA: 66.05000
  • LogP: 2.47700

4-Chloro-2-nitrophenol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:2811
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • 包装等級:III
  • セキュリティ用語:6.1
  • 包装グループ:III
  • リスク用語:R20/21/22; R36/37/38
  • 危険レベル:6.1
  • TSCA:Yes

4-Chloro-2-nitrophenol 税関データ

  • 税関コード:2908999090
  • 税関データ:

    中国税関コード:

    2908999090

    概要:

    290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Chloro-2-nitrophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21529-10.0g
4-chloro-2-nitrophenol
89-64-5 97%
10g
$32.0 2023-05-31
Enamine
EN300-21529-25.0g
4-chloro-2-nitrophenol
89-64-5 97%
25g
$38.0 2023-05-31
TRC
C384768-20g
4-Chloro-2-nitrophenol
89-64-5
20g
$ 50.00 2022-06-06
Enamine
EN300-21529-0.05g
4-chloro-2-nitrophenol
89-64-5 97%
0.05g
$19.0 2023-09-16
Enamine
EN300-21529-1.0g
4-chloro-2-nitrophenol
89-64-5 97%
1g
$26.0 2023-05-31
Enamine
EN300-21529-5.0g
4-chloro-2-nitrophenol
89-64-5 97%
5g
$29.0 2023-05-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UE960-5g
4-Chloro-2-nitrophenol
89-64-5 98%
5g
46.0CNY 2021-08-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153506-100g
4-Chloro-2-nitrophenol
89-64-5 98%
100g
¥147.90 2023-09-03
Enamine
EN300-21529-5g
4-chloro-2-nitrophenol
89-64-5 97%
5g
$29.0 2023-09-16
Fluorochem
214789-1g
4-Chloro-2-nitrophenol
89-64-5 95%
1g
£10.00 2022-03-01

4-Chloro-2-nitrophenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  6 h, 20 °C
リファレンス
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts
Joshi, Ashutosh V.; Baidoosi, Mubeen; Mukhopadhyay, Sudip; Sasson, Yoel, Organic Process Research & Development, 2003, 7(1), 95-97

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ;  rt
リファレンス
Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent
Zhang, Ji-chang; Shi, Wei-yun; Wang, Guo-xi, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid ,  Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ;  15 min, rt
リファレンス
Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions
Zolfigol, Mohammad Ali; Ghaemi, Ezat; Madrakian, Elaheh, Synlett, 2003, (2), 191-194

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ;  5 min, rt
リファレンス
Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents
Iranpoor, N.; Firouzabadi, H.; Heydari, R., Phosphorus, 2003, 178(5), 1027-1035

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Nitric acid ,  Hydrogen peroxide Catalysts: Tungsten oxide (WO3) ,  Silica (propylamine-functionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 3, 298 K
リファレンス
Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides
Saikia, L.; Rajesh, M.; Srinivas, D.; Ratnasamy, P., Catalysis Letters, 2010, 137(3-4), 190-201

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
リファレンス
Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF
Shi, Min; Cui, Shi-Cong; Yin, Wan-Po, European Journal of Organic Chemistry, 2005, (11), 2379-2384

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica ,  Water
リファレンス
One-pot nitration of phenols under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Bagherzadeh, Mojtaba; Madrakian, Elahe; Ghaemi, Ezat; Taqian-Nasab, Abolfazl, Journal of Chemical Research, 2001, (4), 140-142

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Silica ,  Sodium nitrite ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane
リファレンス
Potassium monoperoxysulfate
Crandall, Jack K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ;  5 min, rt
リファレンス
Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system
Iranpoor, Nasser; Firouzabadi, Habib; Heydari, Reza; Shiri, Morteza, Synthetic Communications, 2005, 35(2), 263-270

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ferric nitrate ,  Nitrogen oxide (N2O4) Solvents: Acetone
リファレンス
Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds
Firouzabadi, H.; Iranpoor, N.; Zolfigol, M. A., Synthetic Communications, 1997, 27(19), 3301-3311

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ;  1 h, rt
リファレンス
Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water
Pawar, Balu V., Research Journal of Chemistry and Environment, 2022, 26(10), 101-107

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Nitric acid ;  30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C
リファレンス
Electrochemical reduction of 4-chloro-2-nitrophenol
Konarev, A. A., Russian Chemical Bulletin, 2023, 72(2), 500-506

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile ,  Water ;  4 h, pH 2.5, 298 K
リファレンス
Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations
Srinivas, Darbha; Saikia, Lakshi, Catalysis Surveys from Asia, 2008, 12(2), 114-130

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: o-Cresol ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ;  4 h, rt
リファレンス
A new method for nitration of phenolic compounds
Shi, Min; Cui, Shi-cong, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ;  15 min, rt
リファレンス
PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions
Zolfigol, Mohammad Ali; Madrakian, Elaheh; Ghaemi, Ezat; Niknam, Khodabakhsh, Synthetic Communications, 2008, 38(19), 3366-3374

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ;  15 min, rt
リファレンス
An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride
Khazaei, A.; Zolfigol, M. A.; Moosavi-Zare, A. R.; Zare, A., Scientia Iranica, 2010, 17(1), 31-36

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  0.5 h, 18 °C; 0.5 h, 18 °C
1.2 Solvents: Water ;  0.5 h, cooled
リファレンス
Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof
, China, , ,

4-Chloro-2-nitrophenol Preparation Products

4-Chloro-2-nitrophenol 関連文献

4-Chloro-2-nitrophenolに関する追加情報

Chemical Profile of 4-Chloro-2-nitrophenol (CAS No. 89-64-5)

4-Chloro-2-nitrophenol, with the chemical formula C₆H₃ClNO₃, is a halogenated nitro aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 89-64-5, exhibits a unique structural framework that makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both chlorine and nitro substituents on the benzene ring imparts distinct reactivity patterns, enabling its use in diverse chemical transformations.

The 4-Chloro-2-nitrophenol molecule is characterized by its strong electron-withdrawing effects due to the nitro group, which significantly influences its chemical behavior. This property has been exploited in recent years for the development of novel therapeutic agents. For instance, derivatives of this compound have shown promise in the inhibition of certain enzymatic pathways associated with inflammatory diseases. The chlorine atom, on the other hand, provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

In recent academic literature, researchers have been exploring the potential of 4-Chloro-2-nitrophenol as a precursor in the synthesis of antimicrobial agents. The nitro group's ability to participate in nucleophilic aromatic substitution reactions has been leveraged to introduce various pharmacophores into the molecular structure. One notable study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent activity against Gram-negative bacteria, making them attractive candidates for further development into novel antibiotics.

The pharmaceutical industry has also shown interest in 4-Chloro-2-nitrophenol due to its role as an intermediate in the production of antiviral and anticancer drugs. Researchers have found that modifications to the chlorine or nitro substituents can modulate the biological activity of the molecule. For example, a recent patent filing described a series of compounds derived from 4-Chloro-2-nitrophenol that demonstrate selective toxicity towards certain cancer cell lines. These findings highlight the compound's potential as a building block for next-generation therapeutics.

From a synthetic chemistry perspective, 4-Chloro-2-nitrophenol is valued for its utility in cross-coupling reactions and other modern organic transformations. The halogenated aromatic system provides an ideal platform for palladium-catalyzed reactions, enabling the introduction of diverse functional groups with high precision. This has opened up new avenues for drug discovery, where complex molecular architectures can be constructed efficiently starting from simple precursors like 4-Chloro-2-nitrophenol.

The environmental and safety considerations associated with 4-Chloro-2-nitrophenol are also important topics of discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Studies have examined its degradation pathways under various environmental conditions, providing insights into its persistence and potential ecological impact. These findings are crucial for developing sustainable synthetic routes that minimize waste and environmental footprint.

In conclusion, 4-Chloro-2-nitrophenol (CAS No. 89-64-5) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting inflammatory, microbial, and cancer-related pathways. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow further.

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